![molecular formula C7H8Cl2N2O2 B6614409 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione CAS No. 171816-24-3](/img/structure/B6614409.png)

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

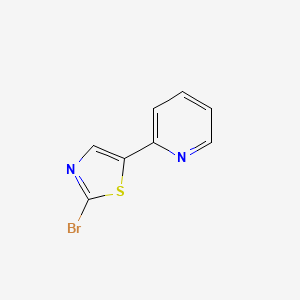

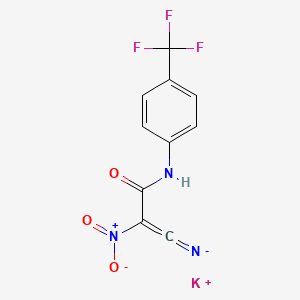

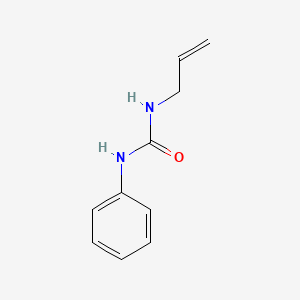

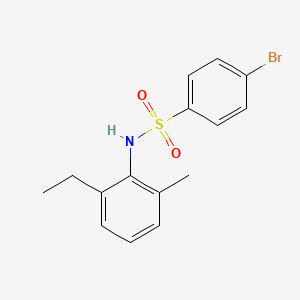

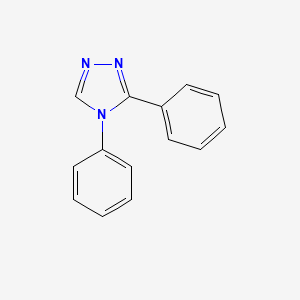

“3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” is a chemical compound with the molecular formula C7H8Cl2N2O2 . It’s part of the imidazolidine-2,4-dione family, which are five-membered heterocyclic compounds that contain three carbon atoms, two nitrogen atoms, and two oxygen atoms .

Synthesis Analysis

The synthesis of imidazolidine-2,4-dione derivatives has been achieved through various methods. One common method involves the optimization of 3 and 4 component reactions (CR) by Knoevenagel condensation . Another approach uses two and three Bucherer–Berg modifications with 5 and 7CR to synthesize larger homologous molecules .Molecular Structure Analysis

The molecular structure of “3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione” was confirmed by FT-IR, 1HNMR, 13CNMR, and Elemental analysis .Chemical Reactions Analysis

The chemical reactions involving imidazolidine-2,4-dione derivatives have been well documented in the literature . These reactions often involve the use of various catalysts and reagents to modify the imidazolidine-2,4-dione core and introduce new functional groups .Physical And Chemical Properties Analysis

Imidazolidine-2,4-dione is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .科学研究应用

Antimicrobial Activity

Imidazolidine-2,4-dione derivatives have demonstrated remarkable antimicrobial properties. Researchers have reported their effectiveness against various bacteria and fungi. These compounds could potentially serve as novel antimicrobial agents in pharmaceutical applications .

Anti-HIV Activity

Certain imidazolidine-2,4-dione derivatives exhibit anti-HIV properties. These compounds may interfere with viral replication or entry, making them valuable candidates for antiretroviral drug development .

Antioxidant Properties

Imidazole-2-thione, a related compound, has been found to possess antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative stress and preventing various diseases. Imidazolidine-2,4-dione derivatives may contribute to antioxidant-based therapies .

Cardiotonic Effects

Imidazole-2-thione has been associated with cardiotonic effects. These compounds may influence heart function, potentially aiding in cardiovascular disease management .

Dopamine β-Hydroxylase (DBH) Inhibition

Imidazole-2-thione has been reported as a DBH inhibitor. DBH is an enzyme involved in the conversion of dopamine to norepinephrine. Inhibiting DBH could have implications for treating conditions related to neurotransmitter imbalances .

Chiral Auxiliary and Ligand for Asymmetric Catalysis

Imidazolidine-2-thiones find use as chiral auxiliaries and ligands in asymmetric catalysis. Their unique stereochemistry allows them to participate in enantioselective reactions, making them valuable tools in organic synthesis .

作用机制

Target of Action

The primary targets of 3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione are the Voltage-Gated Sodium Channel Inner Pore (VGCIP) and various bacterial proteins . These targets play a crucial role in the transmission of electrical signals in neurons and the survival of bacteria, respectively.

Mode of Action

This compound interacts with its targets through a process known as molecular docking . In the case of VGCIP, the compound binds to the channel, leading to a change in its conformation that affects the transmission of electrical signals . For bacterial proteins, the compound binds to the active sites of these proteins, inhibiting their function and leading to bacterial death .

Biochemical Pathways

The affected pathways primarily involve the transmission of electrical signals in neurons and the survival mechanisms of bacteria . The downstream effects include the potential alleviation of convulsant activity and the inhibition of bacterial growth .

Result of Action

The molecular and cellular effects of the compound’s action include the potential reduction of convulsant activity due to its interaction with VGCIP . Additionally, its interaction with bacterial proteins can lead to bacterial death, giving it potential antibacterial properties .

未来方向

Imidazolidine-2,4-dione derivatives have found applications in diverse therapeutic areas . They show a broad range of chemical and biological properties, making them an important synthon in the development of new drugs . Future research may focus on exploring their potential in various therapeutic applications and developing more efficient synthesis methods .

属性

IUPAC Name |

3-[(2,2-dichlorocyclopropyl)methyl]imidazolidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2O2/c8-7(9)1-4(7)3-11-5(12)2-10-6(11)13/h4H,1-3H2,(H,10,13) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXFLYKIRUJETIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1(Cl)Cl)CN2C(=O)CNC2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1R,3S,5R,6R,9R,11R,15S,16R,17R,18S,33R,35S,36R,37S)-33-{[(2R,3S,4S,5S,6R)-4-amino-3,5-dihydroxy-6-methyloxan-2-yl]oxy}-1,3,5,6,9,11,17,37-octahydroxy-15,16,18-trimethyl-13-oxo-14,39-dioxabicyclo[33.3.1]nonatriaconta-19,21,23,25,27,29,31-heptaene-36-carboxylic acid](/img/structure/B6614353.png)

![N-[1-(Hydroxymethyl)-2-phenylethyl]-4-methylbenzenesulfonamide](/img/structure/B6614382.png)

![Urea, N'-[2-(1,3-benzodioxol-5-yloxy)ethyl]-N-methyl-N-(phenylmethyl)-](/img/structure/B6614410.png)